

Comparison of Z-Cha-OH.DCHA and Fmoc-Cha-OH in SPPS

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Compound of Interest

Compound Name: Z-Cha-OH.DCHA

CAS No.: 54594-40-0

Cat. No.: B612910

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Technical Comparison: **Z-Cha-OH.DCHA** vs. Fmoc-Cha-OH in Solid-Phase Peptide Synthesis

Executive Summary

In the context of Solid-Phase Peptide Synthesis (SPPS), the choice between **Z-Cha-OH.DCHA** and Fmoc-Cha-OH is dictated primarily by the synthesis strategy (Boc vs. Fmoc) and secondarily by material handling requirements (Salt vs. Free Acid).[1][2]

- Fmoc-Cha-OH is the industry standard for modern, automated SPPS.[1][2] It offers "plug-and-play" compatibility with base-labile deprotection protocols and requires no pre-processing.[1][2]
- **Z-Cha-OH.DCHA** is a specialized reagent used primarily in Boc-chemistry SPPS (often as a terminal residue) or solution-phase hybrid synthesis.[1][2] It requires a mandatory "desalting" step to remove the dicyclohexylamine (DCHA) counterion before coupling, adding labor and complexity to the workflow.[2]

Physicochemical Properties & Material Handling

The most immediate operational difference lies in the physical form of the starting material. Cyclohexylalanine (Cha) derivatives are often lipophilic oils in their free acid form; manufacturers convert them to salts (DCHA) to ensure crystallinity and shelf stability.[2]

Feature	Z-Cha-OH.DCHA	Fmoc-Cha-OH
Chemical Name	N- α -Benzyloxycarbonyl-L-cyclohexylalanine dicyclohexylammonium salt	N- α -Fluorenylmethoxycarbonyl-L-cyclohexylalanine
Physical Form	Crystalline Solid (Salt)	Crystalline Powder (Free Acid)
Shelf Stability	High. The DCHA salt stabilizes the molecule against degradation and moisture.[1][2]	Moderate/High. Generally stable, but free acids can be more hygroscopic.[1][2]
Solubility	Soluble in MeOH, EtOH, DCM (requires desalting for reaction).[1][2]	Soluble in DMF, NMP, DCM.[1][2]
Pre-Processing	Mandatory Desalting. Must be converted to free acid before use to prevent amine contamination.[1][2]	None. Ready for direct weighing and dissolution.[1][2]

The DCHA Salt Challenge

Dicyclohexylamine (DCHA) is a secondary amine.[2] If **Z-Cha-OH.DCHA** is used directly in a coupling reaction without desalting:

- **Stoichiometry Errors:** The DCHA mass inflates the apparent weight, leading to under-dosing of the amino acid.[1][2]
- **Side Reactions:** Free DCHA can react with activated esters or compete with the resin-bound amine, leading to capping or contaminants.[1][2]

Strategic Compatibility: Fmoc vs. Z/Boc[1][2][3]

The protecting group (Z vs. Fmoc) dictates the entire synthesis logic.^[2]

Fmoc-Cha-OH (The Modern Standard)

- Strategy: Fmoc/tBu.
- Deprotection: 20% Piperidine in DMF (Base Labile).^{[1][2]}
- Cleavage: TFA (Acid Labile).^{[1][2]}
- Role: Used for internal or terminal Cha residues in standard automated synthesis.^{[1][2]}
- Advantages: Orthogonal to acid-labile side chains; no HF required.^{[1][2]}

Z-Cha-OH.DCHA (The Specialized Tool)

- Strategy: Boc/Benzyl or Hybrid.
- Deprotection: HF (Hydrogen Fluoride), HBr/AcOH, or Hydrogenolysis (^{[1][2]}).
- Role in SPPS:
 - Terminal Capping: Used as the final amino acid in a Boc-SPPS sequence if a Z-protected N-terminus is required for downstream assays.^{[1][2]}
 - Boc-Chemistry: Can be used in Boc protocols, but Z is generally stable to TFA (used for Boc removal).^{[1][2][3]} It is removed during the final HF cleavage.^[2]
- Incompatibility: Cannot be used as an internal residue in Fmoc SPPS because the Z-group is not removed by piperidine, and removing it with H₂/HF is incompatible with the growing peptide-resin anchor.^[1]

Experimental Protocols

Protocol A: "Springing the Salt" (Desalting Z-Cha-OH.DCHA)

Context: This must be performed immediately prior to coupling.[1][2]

- Dissolution: Suspend **Z-Cha-OH.DCHA** (1.0 eq) in Ethyl Acetate (EtOAc).
- Acid Wash: Transfer to a separatory funnel. Wash 3x with 5% aqueous (or 10% Citric Acid).[1][2]
 - Mechanism:[1][2][4][5][6] The acid protonates the DCHA amine, forcing it into the aqueous layer (). The Z-Cha-OH free acid remains in the organic layer.[1][2]
- Extraction: Wash the organic layer 1x with Brine () to remove excess water.[1][2]
- Drying: Dry organic layer over anhydrous or .[1][2] Filter.
- Isolation: Evaporate solvent under reduced pressure (Rotavap). Result is usually a viscous oil (Z-Cha-OH Free Acid).[1][2]
- Usage: Redissolve immediately in DMF/DCM for coupling.

Protocol B: Coupling Cha (Steric Management)

Context: The cyclohexyl group is bulky (similar to Phenylalanine but more hydrophobic).[2]

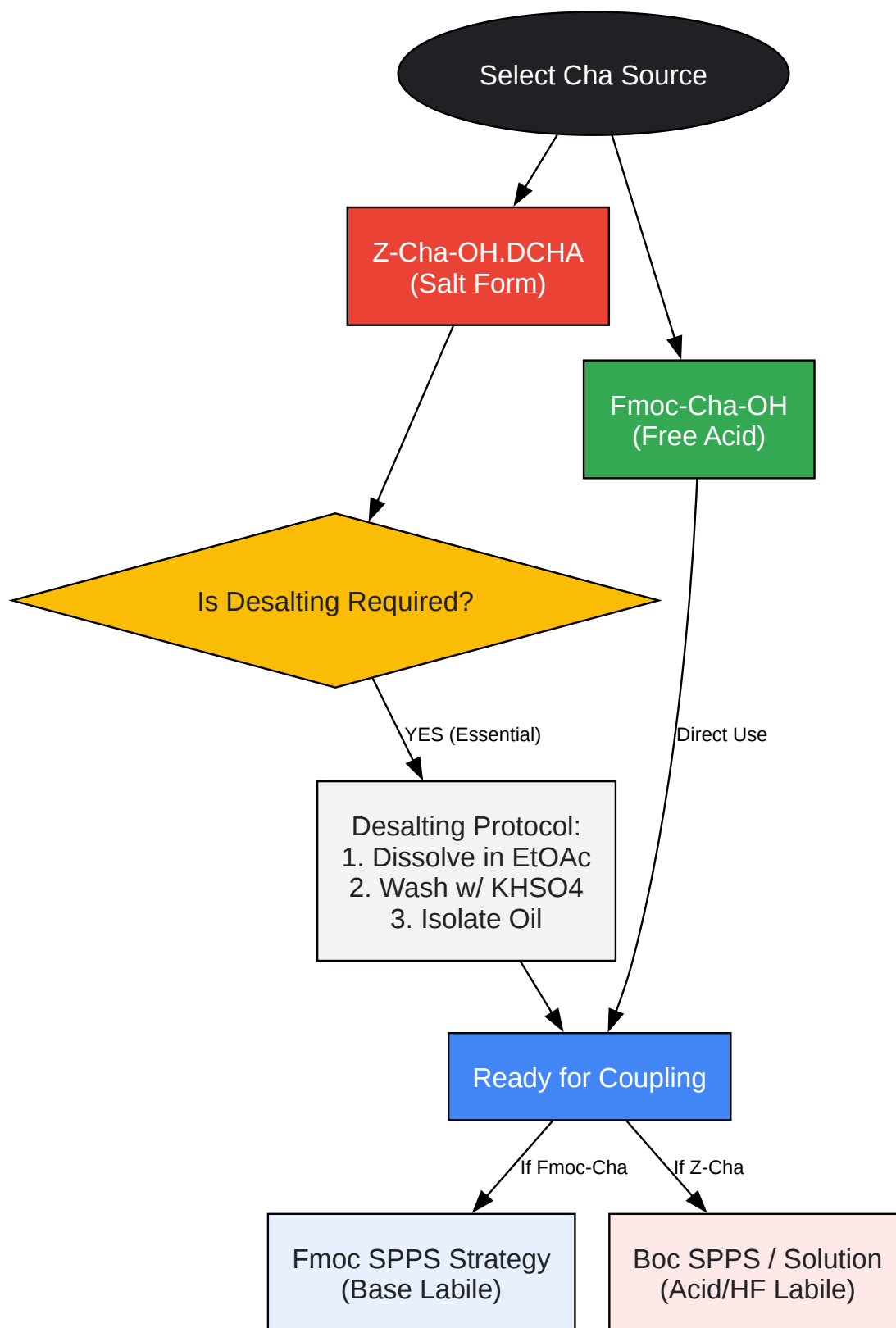
Steric hindrance can slow coupling.[1][2][7]

- Reagents: Use HATU/HOAt or DIC/Oxyma Pure.[1][2] Avoid standard HBTU if the sequence is difficult.
- Conditions:
 - Fmoc-Cha-OH: 3-4 eq. Amino Acid, 3-4 eq. HATU, 6-8 eq. DIPEA in DMF.[1][2][7][8]

- Time: Extend coupling time to 60–90 minutes (vs. standard 30 min).
- Racemization Control: Cha is prone to racemization due to the electron-donating nature of the alkyl side chain combined with sterics.^[1] Use Collidine instead of DIPEA if racemization is observed.^{[1][2][5][9]}

Visualization of Workflows

Figure 1: Reagent Preparation & Selection Logic



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Caption: Workflow distinguishing the "Ready-to-Use" Fmoc pathway from the processing-intensive Z-Cha.DCHA pathway.

Comparative Data Summary

Metric	Fmoc-Cha-OH	Z-Cha-OH.DCHA
Coupling Efficiency	High (>99%) (Free acid allows precise stoichiometry).[1][2]	Variable. Depends on the quality of the desalting step.[2] Residual DCHA lowers yield.[1][2]
Racemization Risk	Low/Moderate. Urethane protection (Fmoc) suppresses oxazolone formation.[1][2]	Moderate. Acidic desalting steps must be kept cold (0°C) to prevent acid-catalyzed racemization.[1][2]
Atom Economy	High. No waste from counter-ions.[1][2]	Low. ~35% of the weight is DCHA, which is discarded.[2]
Cost Efficiency	Higher initial price per gram.[1][2]	Lower initial price, but higher labor/solvent cost.[1][2]

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